molecular formula C10H13NO B7968369 (4-(Oxetan-3-YL)phenyl)methanamine

(4-(Oxetan-3-YL)phenyl)methanamine

Cat. No.: B7968369
M. Wt: 163.22 g/mol
InChI Key: HWFNEJREITUOIU-UHFFFAOYSA-N
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Description

(4-(Oxetan-3-YL)phenyl)methanamine is an organic compound characterized by the presence of an oxetane ring attached to a phenyl group, which is further connected to a methanamine group. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Oxetan-3-YL)phenyl)methanamine typically involves the formation of the oxetane ring followed by its attachment to the phenylmethanamine moiety. One common method involves the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing reactions . Another approach includes the use of [2+2] cycloaddition reactions to form the oxetane ring .

Industrial Production Methods

For large-scale production, methods that provide high yields and are amenable to commercial production are preferred. One such method involves the amination of (3-methyloxetan-3-yl)methanol with ammonia in the presence of a ruthenium catalyst . This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Oxetan-3-YL)phenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions include various oxetane derivatives, reduced amine compounds, and substituted phenylmethanamine derivatives .

Scientific Research Applications

(4-(Oxetan-3-YL)phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Oxetan-3-YL)phenyl)methanamine involves its interaction with molecular targets through the oxetane ring and the methanamine group. The oxetane ring’s strain and reactivity make it a versatile intermediate in various chemical reactions, while the methanamine group can form hydrogen bonds and interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-(Oxetan-3-YL)phenyl)methanamine include:

Uniqueness

What sets this compound apart is its specific structural arrangement, which combines the stability of the phenyl group with the reactivity of the oxetane ring. This unique combination makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

[4-(oxetan-3-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFNEJREITUOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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